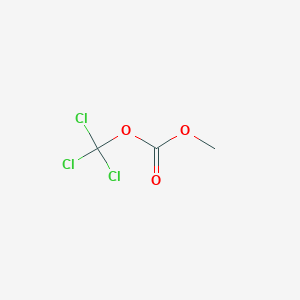
Carbonic acid, methyl trichloromethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, methyl trichloromethyl ester: is a chemical compound with the molecular formula C3H3Cl3O3triphosgene . This compound is a crystalline solid at room temperature and is used as a safer alternative to phosgene in various chemical reactions due to its lower volatility and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonic acid, methyl trichloromethyl ester can be synthesized through the reaction of phosgene with methanol. The reaction typically involves the following steps:
Phosgene Generation: Phosgene is generated by the reaction of carbon monoxide and chlorine gas.
Esterification: The generated phosgene is then reacted with methanol to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and methanol in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic gases .
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, methyl trichloromethyl ester undergoes various chemical reactions, including:
Hydrolysis: It reacts with water to produce carbon dioxide, hydrochloric acid, and methanol.
Alcoholysis: It reacts with alcohols to form esters and hydrochloric acid.
Aminolysis: It reacts with amines to form carbamates and hydrochloric acid.
Common Reagents and Conditions:
Hydrolysis: Water and a catalytic amount of acid.
Alcoholysis: Alcohols such as ethanol or methanol.
Aminolysis: Amines such as aniline or methylamine.
Major Products Formed:
Hydrolysis: Carbon dioxide, hydrochloric acid, and methanol.
Alcoholysis: Esters and hydrochloric acid.
Aminolysis: Carbamates and hydrochloric acid
Scientific Research Applications
Chemistry: Carbonic acid, methyl trichloromethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to modify proteins and peptides by introducing carbamate groups. This modification can alter the biological activity and stability of the proteins .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a cross-linking agent in the manufacture of certain types of plastics .
Mechanism of Action
The mechanism of action of carbonic acid, methyl trichloromethyl ester involves the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and water. The compound acts as a carbonylating agent, introducing carbonyl groups into various substrates. This reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product and release hydrochloric acid .
Comparison with Similar Compounds
Phosgene (COCl2): A highly toxic gas used in similar reactions but with higher volatility and safety concerns.
Diphosgene (C2Cl4O2): A liquid compound used as a phosgene substitute with similar reactivity but higher boiling point.
Carbonyl Chloride (COCl2): Another phosgene substitute with similar applications but different physical properties.
Uniqueness: Carbonic acid, methyl trichloromethyl ester is unique due to its solid state at room temperature, making it easier and safer to handle compared to gaseous phosgene. Its lower volatility reduces the risk of accidental exposure, making it a preferred reagent in many chemical processes .
Properties
CAS No. |
101970-86-9 |
|---|---|
Molecular Formula |
C3H3Cl3O3 |
Molecular Weight |
193.41 g/mol |
IUPAC Name |
methyl trichloromethyl carbonate |
InChI |
InChI=1S/C3H3Cl3O3/c1-8-2(7)9-3(4,5)6/h1H3 |
InChI Key |
KYZWAJMFZBMJEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















